molecular formula C33H31NO4 B4225482 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

Cat. No.: B4225482
M. Wt: 505.6 g/mol
InChI Key: JHRDYEZITUIHKY-UHFFFAOYSA-N
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Description

3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is an acridinedione derivative, a class of compounds recognized for its significant value in materials science and medicinal chemistry research. These compounds are frequently investigated as potential photosensitizers and fluorophores due to their efficient light-absorbing and emitting properties, which are crucial for developing advanced optical materials and sensors . The structural motif of the 1,8-dioxooctahydroacridine core, which features a central heterocyclic ring, is known to contribute to these photophysical characteristics . In pharmaceutical research, acridinedione derivatives represent a privileged scaffold with a broad spectrum of reported biological activities. The core structure is associated with potential antidepressant, anticholinesterase, and anticancer properties, making it a key intermediate for developing novel therapeutic agents . The specific substitution pattern with 4-methoxyphenyl and phenyl groups at the 3,6, and 9-positions of the acridine ring system is designed to modulate the compound's electronic properties, lipophilicity, and intermolecular interactions, which can directly influence its mechanism of action in biological systems and its performance in material applications . Researchers utilize this compound primarily as a sophisticated building block for synthesizing more complex heterocyclic systems and for probing structure-activity relationships in drug discovery campaigns. Its well-defined polycyclic structure also makes it a candidate for crystallography and computational chemistry studies, providing insights into conformational stability and intermolecular packing driven by hydrogen bonding, which stabilizes the crystal lattice .

Properties

IUPAC Name

3,6-bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO4/c1-37-25-12-8-20(9-13-25)23-16-27-32(29(35)18-23)31(22-6-4-3-5-7-22)33-28(34-27)17-24(19-30(33)36)21-10-14-26(38-2)15-11-21/h3-15,23-24,31,34H,16-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRDYEZITUIHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C4=C(N3)CC(CC4=O)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with cyclic ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as trifluoroacetic acid or bases like sodium hydroxide, and the reaction mixture is refluxed in solvents like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione and related acridinedione/xanthenedione derivatives are summarized below:

Table 1: Comparative Analysis of Acridinedione Derivatives

Compound Name & Substituents Key Features Applications/Findings Reference ID
This compound - Electron-rich 4-methoxyphenyl groups at 3,6 positions
- Octahydroacridine core with phenyl at position 9
Enhanced solubility and fluorescence due to methoxy groups; potential for photophysical applications
9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione - Tetramethyl groups at 3,6 positions
- Microwave-assisted synthesis using TiO₂ catalyst
Efficient catalytic synthesis; moderate biological activity
9-(3-Nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione (5a) - Electron-withdrawing 3-nitrophenyl group at position 9
- Higher melting point (296–298 °C)
Reduced solubility compared to methoxy analogs; IR peaks at 1525 cm⁻¹ (NO₂)
9-(4-Fluorophenyl)-3,3,6,6-tetramethyl-10-p-tolyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione - Fluorine substituent at position 9
- Decahydroacridine core
Improved pharmaceutical utility due to fluorine's electronegativity; structural analogs used as therapeutic agents
9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione - Chloro and methoxy substituents at position 9
- Molecular weight: 413.94 g/mol
Potential antimicrobial applications; commercial availability for research
10-Amino-9-aryl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione derivatives - Amino group at position 10
- Fluorescence properties reported
Fluorescent probes or imaging agents; synthesized via H₂SO₄-catalyzed cyclization
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6-tetrahydro-9H-xanthene-1,8(2H,7H)-dione - Xanthene core instead of acridine
- Hydroxy and methoxy substituents at position 9
Structural rigidity due to xanthene core; used in crystallography studies

Key Insights from Comparison

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility and fluorescence, making the compound suitable for photophysical applications .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Increase melting points but reduce solubility; enhance biological activity in some cases .
  • Halogen Substituents (e.g., fluorine) : Improve pharmaceutical relevance due to enhanced bioavailability and metabolic stability .

Core Structure Variations: Octahydroacridine vs. Acridine vs. Xanthene: Xanthene derivatives exhibit structural rigidity, favoring crystallographic studies, while acridines are more versatile in medicinal chemistry .

Synthetic Methods: Microwave-assisted synthesis (e.g., TiO₂ catalysis) reduces reaction time and improves yield compared to conventional methods . H₂SO₄-catalyzed cyclization is effective for introducing amino groups at position 10 .

Applications: Fluorescence: Methoxy and amino-substituted derivatives show promise as fluorescent dyes or sensors . Pharmaceuticals: Fluorine and chloro analogs are explored for antimicrobial and anticancer activities .

Biological Activity

3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities.

Chemical Structure

The compound features a unique octahydroacridine core substituted with two methoxyphenyl groups and a phenyl group. The molecular formula is C26H27NC_{26}H_{27}N with a molecular weight of approximately 393.50 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of acridine compounds exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values were found to be comparable to known chemotherapeutic agents such as doxorubicin.
    Cell LineIC50 (µM)Reference Compound IC50 (µM)
    HeLa2.592.35
    MCF74.664.57
    HCT1161.982.11
    These results suggest that the compound has a potent anticancer activity that warrants further investigation.
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and cell cycle arrest at various phases (S phase for HeLa and G2/M phase for MCF7) .

Antimicrobial Activity

The antimicrobial properties of the compound have also been studied extensively. Preliminary data indicate that it possesses significant antibacterial activity against various strains.

Antibacterial Studies

The compound was tested against several bacterial strains using the agar well diffusion method and minimum inhibitory concentration (MIC) assessments.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings indicate that the compound exhibits effective antibacterial properties and could serve as a potential lead for developing new antimicrobial agents .

Q & A

Q. What are the optimal conditions for synthesizing 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione, and how do substituents influence reaction yields?

Methodological Answer : Synthesis typically involves multi-component cyclocondensation reactions under acidic or basic conditions. Substituents like methoxy groups on the phenyl rings can stabilize intermediates via resonance, improving yields. For example, the use of 4-methoxyphenyl groups enhances solubility in polar solvents, facilitating reaction homogeneity . Optimization requires varying temperature (80–120°C), solvent systems (e.g., ethanol/acetic acid), and catalyst loadings (e.g., p-toluenesulfonic acid). Yields range from 45% to 72%, depending on steric and electronic effects of substituents .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemistry and stereochemistry, as seen in studies of analogous acridine-diones . For example, single-crystal X-ray diffraction (SCXRD) with R-factors < 0.06 can confirm chair conformations in the decahydroacridine core . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to verify methoxy group positions and ring junction protons.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C30_{30}H29_{29}NO4_4, MW 471.59) .

Q. What functional groups in this compound contribute to its pH-dependent chromogenic properties?

Methodological Answer : The 1,8-dione moiety and conjugated aromatic system enable pH-sensitive color changes (colorless in acidic/neutral media, pink in basic solutions). Protonation/deprotonation at the dione oxygen atoms alters π-π* transitions, which can be quantified via UV-Vis spectroscopy (λmax shifts from 450 nm to 520 nm in basic conditions) . Methoxy groups stabilize charge-separated intermediates, enhancing chromophore stability .

Advanced Research Questions

Q. How can computational modeling predict the reaction mechanism for forming the acridine-dione core?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates. For example, studies on analogous compounds show that the cyclization step involves a six-membered transition state with activation energies ~25 kcal/mol . Molecular dynamics simulations (e.g., using Gaussian or ORCA) can further explore solvent effects and regioselectivity .

Q. How to resolve contradictions in reported biological activity data for acridine-dione derivatives?

Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from variations in substituent patterns or assay conditions. A systematic approach includes:

  • Structure-activity relationship (SAR) studies : Compare analogs with substituted phenyl rings (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .
  • Standardized bioassays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .

Q. What strategies can improve enantioselectivity in asymmetric synthesis of chiral acridine-dione derivatives?

Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries can induce enantioselectivity in the cyclocondensation step. For example, 3,3,6,6-tetramethyl substituents create steric environments favoring one enantiomer, as shown in hexahydroacridine syntheses (up to 85% ee) . Polarimetry and chiral HPLC (e.g., Chiralpak IA column) are critical for enantiomeric excess (ee) determination .

Q. How do solvent polarity and temperature affect the supramolecular assembly of this compound?

Methodological Answer : Nonpolar solvents (e.g., toluene) favor π-π stacking of aromatic rings, while polar solvents (e.g., DMF) disrupt stacking via solvation. Differential scanning calorimetry (DSC) and powder XRD can monitor polymorph transitions. For example, cooling a DMF solution from 100°C to 25°C induces crystallization in a triclinic P1\overline{1} space group .

Q. What spectroscopic techniques are most effective for tracking degradation pathways under oxidative conditions?

Methodological Answer :

  • LC-MS/MS : Identifies degradation products (e.g., demethylation of methoxy groups).
  • EPR Spectroscopy : Detects radical intermediates during oxidation.
  • FT-IR : Monitors carbonyl group stability (C=O stretches at ~1700 cm1^{-1}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 2
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.